What is the chemical structure of Methyl 2-cyclopropyl-2-hydroxypropanoate
What is the chemical structure of Methyl 2-cyclopropyl-2-hydroxypropanoate
Introduction: The Strategic Value of a Strained Ring in Modern Chemistry
Methyl 2-cyclopropyl-2-hydroxypropanoate is a fascinating small molecule that embodies several key structural motifs of significant interest in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. Its architecture, featuring a cyclopropyl group, a tertiary alcohol, and a methyl ester, makes it a valuable chiral building block for the synthesis of more complex molecular entities. The cyclopropyl group, a three-membered carbocycle, is a highly prized structural unit in drug design.[1][2] Its inherent ring strain imparts unique electronic and conformational properties to molecules, often leading to enhanced biological activity, improved metabolic stability, and optimized physicochemical characteristics.[1] This guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and potential applications of Methyl 2-cyclopropyl-2-hydroxypropanoate, designed for researchers, scientists, and professionals in drug development.
I. Chemical Structure and Physicochemical Properties
The chemical structure of Methyl 2-cyclopropyl-2-hydroxypropanoate is characterized by a central quaternary carbon atom bonded to a cyclopropyl ring, a hydroxyl group, a methyl group, and a methoxycarbonyl group. This arrangement results in a chiral center at the C2 position, meaning the molecule can exist as two enantiomers.
Chemical Identifiers:
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CAS Number: 1248911-98-9[3]
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Molecular Formula: C₇H₁₂O₃
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IUPAC Name: Methyl 2-cyclopropyl-2-hydroxypropanoate
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 144.17 g/mol | PubChem |
| XLogP3-AA (Lipophilicity) | 0.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
II. Synthesis of Methyl 2-cyclopropyl-2-hydroxypropanoate: A Plausible Experimental Protocol
Core Synthetic Strategy: Nucleophilic Addition of a Cyclopropyl Grignard Reagent
The most direct approach involves the nucleophilic addition of a cyclopropyl Grignard reagent to methyl pyruvate. This reaction is a classic example of carbon-carbon bond formation and is known for its efficiency and reliability.
Step-by-Step Experimental Protocol
Materials:
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Magnesium turnings
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Cyclopropyl bromide
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Methyl pyruvate
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Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, anhydrous magnesium sulfate)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Preparation of Cyclopropylmagnesium Bromide:
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To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
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Add a small crystal of iodine to initiate the reaction.
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Slowly add a solution of cyclopropyl bromide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.
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After the addition is complete, reflux the mixture gently for 30-60 minutes to ensure complete formation of the Grignard reagent.
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Reaction with Methyl Pyruvate:
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Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath.
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Slowly add a solution of methyl pyruvate in anhydrous diethyl ether to the Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Workup and Purification:
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Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude Methyl 2-cyclopropyl-2-hydroxypropanoate by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Visualizing the Synthetic Workflow
Caption: Synthetic workflow for Methyl 2-cyclopropyl-2-hydroxypropanoate.
III. Spectroscopic Characterization: Predicted Spectral Data
Due to the absence of publicly available, dedicated spectroscopic data for Methyl 2-cyclopropyl-2-hydroxypropanoate, the following predictions are based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.[4][5][6][7][8]
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
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Cyclopropyl Protons: These will appear as a complex multiplet in the upfield region, typically between 0.2 and 1.0 ppm. The diastereotopic nature of the methylene protons on the cyclopropane ring will lead to complex splitting patterns.
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Methyl Protons (C-CH₃): A singlet is expected around 1.3-1.5 ppm.
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Methyl Ester Protons (O-CH₃): A sharp singlet will be observed further downfield, likely in the range of 3.7-3.8 ppm.
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Hydroxyl Proton (OH): A broad singlet that can appear over a wide chemical shift range, typically between 2.0 and 4.0 ppm, and its position is concentration and solvent dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information about the carbon framework.
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Cyclopropyl Carbons: The methylene carbons of the cyclopropane ring will resonate at a very high field, typically between 5 and 15 ppm. The methine carbon will be slightly further downfield.
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Methyl Carbon (C-CH₃): A signal is expected in the range of 20-25 ppm.
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Methyl Ester Carbon (O-CH₃): This carbon will appear around 52-54 ppm.
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Quaternary Carbon (C-OH): The carbon bearing the hydroxyl and cyclopropyl groups will be observed in the region of 70-75 ppm.
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Carbonyl Carbon (C=O): The ester carbonyl carbon will have the most downfield chemical shift, expected to be in the range of 170-175 ppm.
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group.
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C-H Stretch (sp³): Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.
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C-H Stretch (cyclopropyl): C-H bonds in the cyclopropane ring may show a characteristic stretch slightly above 3000 cm⁻¹.
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C=O Stretch (Ester): A very strong and sharp absorption band is expected in the range of 1740-1720 cm⁻¹, which is characteristic of an ester carbonyl group.[7]
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C-O Stretch (Ester): Two distinct C-O stretching bands are anticipated in the fingerprint region, typically around 1250-1000 cm⁻¹.[7]
IV. Applications in Research and Drug Development
The unique structural features of Methyl 2-cyclopropyl-2-hydroxypropanoate make it a highly attractive building block in several areas of chemical research, particularly in the synthesis of pharmaceuticals and agrochemicals.
A Valuable Chiral Precursor
The presence of a chiral center and multiple functional groups allows for the stereoselective synthesis of more complex molecules. It can serve as a starting material for the preparation of a variety of derivatives, including amides, larger esters, and compounds where the hydroxyl group is further functionalized. Such chiral building blocks are essential in the development of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.[9][10]
The Role of the Cyclopropyl and Methyl Groups in Medicinal Chemistry
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The "Magic Methyl" Effect: The strategic placement of a methyl group can have profound effects on the pharmacological properties of a drug candidate, a phenomenon often referred to as the "magic methyl" effect.[11] It can influence binding affinity, metabolic stability, and pharmacokinetic profiles.
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The Cyclopropyl Advantage: As previously mentioned, the incorporation of a cyclopropyl ring can rigidify a molecule's conformation, leading to enhanced binding to a biological target.[1] Furthermore, the C-H bonds of a cyclopropane are generally more resistant to metabolic oxidation by cytochrome P450 enzymes, which can improve a drug's half-life in the body.[1]
Potential Therapeutic Areas
Given the prevalence of cyclopropyl-containing compounds in drug discovery, derivatives of Methyl 2-cyclopropyl-2-hydroxypropanoate could be explored for a wide range of therapeutic targets, including but not limited to:
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Oncology: Many anti-cancer agents incorporate strained ring systems to enhance their activity.
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Infectious Diseases: The cyclopropyl moiety is a key feature in several antibacterial and antiviral drugs.
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Central Nervous System (CNS) Disorders: The conformational constraint provided by the cyclopropyl group can be beneficial for designing ligands that selectively target CNS receptors.
Illustrative Research and Development Workflow
Caption: A potential R&D workflow utilizing the target molecule.
V. Conclusion
Methyl 2-cyclopropyl-2-hydroxypropanoate stands as a molecule of significant potential for the discerning synthetic chemist. Its combination of a chiral center, a reactive hydroxyl group, and the strategically important cyclopropyl and methyl moieties makes it a valuable intermediate for the synthesis of novel, high-value compounds. While detailed literature on this specific molecule is sparse, its synthesis and characterization can be confidently approached through established chemical principles. As the demand for structurally diverse and functionally optimized molecules continues to grow, particularly in the pharmaceutical industry, the utility of well-designed building blocks like Methyl 2-cyclopropyl-2-hydroxypropanoate will undoubtedly increase.
References
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[Publication: Crystallographic and Spectroscopic Characterization of 2-
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://arxiv.org/abs/2209.05216)
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